molecular formula C8H8FNO3 B173363 1-(2-Fluoroethoxy)-2-nitrobenzene CAS No. 132838-18-7

1-(2-Fluoroethoxy)-2-nitrobenzene

Cat. No. B173363
M. Wt: 185.15 g/mol
InChI Key: BZCYDTZLMSRNOQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Fluoroethoxy)-2-nitrobenzene” are not explicitly mentioned in the available resources .

Scientific Research Applications

1. Antiplasmodial Activity of Fluoroethoxy Chalcones

  • Summary of Application: A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group and 2-fluoroethoxy groups were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum .
  • Methods of Application: The compounds were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
  • Results or Outcomes: Of the 34 compounds synthesized, chalcones 3a and 3f exhibited significant inhibitory effects, with IC50 values of 3.0 μg/mL and 2.2 μg/mL, respectively .

2. Matrix Metalloproteinase Inhibitor

  • Summary of Application: The introduction of a fluorine atom into Matrix Metalloproteinase Inhibitors (MMPIs) could contribute to target binding, enhance the metabolic stability and might shift the clearance towards more renal elimination .
  • Methods of Application: Two new fluorine-containing, enantiomerically pure inhibitors for MMP-2 and -9 were synthesized in a six-step sequence .
  • Results or Outcomes: Both enantiomers exhibited equal inhibition potencies in the low nanomolar and subnanomolar range .

3. Electrolytes for High-Voltage Lithium-Metal Batteries

  • Summary of Application: The solvent structure of electrolytes plays a critical role in the reversibility of various electrochemical energy storage systems . The study investigates the effect of the solvent structure on the interfacial reactivity and discovers the profound solvent chemistry of designed monofluoro-ether in anion-enriched solvation structures .
  • Methods of Application: The interaction between Li+ and the monofluoro (−CH2F) group significantly influences the electrolyte solvation structure and promotes the monofluoro-ether-based interfacial reactions over the anion chemistry .
  • Results or Outcomes: The solvent-dominant electrolyte chemistry enables a high Li Coulombic efficiency (∼99.4%) and stable Li anode cycling at a high rate (10 mA cm−2), together with greatly improved cycling stability of 4.7 V-class nickel-rich cathodes .

4. Inhibition of Parasite Growth

  • Summary of Application: Chalcones with 2-fluoroethoxy group on the 1-phenyl ring exhibited more enhanced inhibitory effects on the growth of parasites than their trifluoro analogues .
  • Methods of Application: The study compared the antiplasmodial activity of 2-fluoroethoxychalcones to discern the effect of the number of fluorine atoms in the fluoroethoxy group .
  • Results or Outcomes: The results showed that monofluoroethoxy group is generally more effective than trifluoroethoxy group in the inhibition of parasite growth .

5. High-Performance Lithium Metal Batteries

  • Summary of Application: A monofluorinated ether electrolyte with an acetal backbone was used for high-performance lithium metal batteries . The high degree of fluorination for ether electrolytes has resulted in improved cycling stability of lithium metal batteries due to stable SEI formation and good oxidative stability .
  • Methods of Application: The study introduced bis(2-fluoroethoxy)methane (F2DEM) which features monofluorination of the acetal backbone . High coulombic efficiency (CE) and stable long-term cycling in Li||Cu half cells can be achieved with F2DEM even under fast Li metal plating conditions .
  • Results or Outcomes: The monofluorine substitution provides improved oxidation stability compared to non-fluorinated DEM, as demonstrated in the linear sweep voltammetry (LSV) and voltage holding experiments in Li||Pt and Li||Al cells . Higher ionic conductivity compared to F5DEE is also observed due to the decreased degree of fluorination .

6. Fast-Charging Ultrahigh-Voltage Lithium Metal Batteries

  • Summary of Application: A new solvent design strategy of ether monofluorination was proposed to tune the Li±anion interaction for fast-charging lithium metal batteries . The ether-based electrolyte exhibits excellent high oxidation stability due to the strong electron-withdrawing effect of F, but also has a greatly increased ionic conductivity because of reduced anion coordination .
  • Methods of Application: The study introduced a unique monofluoro-ether solvent, 1,2-bis(2-fluoroethoxy) ethane (FDEE), with a single F substitution of only one β-H on each end . The charge density on ethereal oxygen atoms could be finely tuned by the monofluorination strategy .
  • Results or Outcomes: The unique solvation structure enables the formation of robust and highly conductive interphases at both the Li anode and NMC811 surfaces . High Li CEs (~99.4%) and stable long-term cycling with low overpotential under ultrahigh current densities (10 mA cm−2) could be achieved for Li anode .

Safety And Hazards

The safety and hazards associated with the handling and use of “1-(2-Fluoroethoxy)-2-nitrobenzene” are not explicitly mentioned in the available resources .

Future Directions

The future directions in the research and application of “1-(2-Fluoroethoxy)-2-nitrobenzene” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-(2-fluoroethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCYDTZLMSRNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567664
Record name 1-(2-Fluoroethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethoxy)-2-nitrobenzene

CAS RN

132838-18-7
Record name 1-(2-Fluoroethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Bauman, M Piel, S Höhnemann… - Journal of Labelled …, 2011 - Wiley Online Library
The N‐methyl‐ d‐aspartate (NMDA) receptor as a type of ionotropic glutamatergic receptors is essential for physiological processes such as learning, memory and synaptic plasticity. A …
K Balaraman, S Kyriazakos, R Palmer… - Synthesis, 2022 - thieme-connect.com
A highly efficient method for C–F bond functionalization of a broad variety of activated and unactivated aliphatic substrates with inexpensive lithium iodide is presented. Primary, …
Number of citations: 3 www.thieme-connect.com

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